molecular formula C21H25N5O2 B11242061 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline

Cat. No.: B11242061
M. Wt: 379.5 g/mol
InChI Key: RBWNYVIOWCATKB-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods. The final step often involves coupling the tetrazole intermediate with 4-methylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as a bioisostere in drug design. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)propan-1-one: This compound shares the dimethoxyphenyl group but lacks the tetrazole and cyclopentyl groups.

    3,4-Dimethoxyacetophenone: Similar in structure but with different functional groups and lacking the tetrazole ring.

    4-Methoxybenzaldehyde: Contains the methoxy group but differs significantly in overall structure.

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE is unique due to the combination of its tetrazole ring, cyclopentyl group, and dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-4-methylaniline

InChI

InChI=1S/C21H25N5O2/c1-15-6-8-16(9-7-15)22-21(12-4-5-13-21)20-23-24-25-26(20)17-10-11-18(27-2)19(14-17)28-3/h6-11,14,22H,4-5,12-13H2,1-3H3

InChI Key

RBWNYVIOWCATKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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